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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fabimycin is a promising antibiotic candidate demonstrating potent activity against a range of

multidrug-resistant Gram-negative bacteria, including clinically important pathogens such as

Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2] Developed

through an iterative synthetic approach, Fabimycin targets the bacterial enzyme enoyl-acyl

carrier protein reductase (FabI), a critical component of the fatty acid biosynthesis pathway.[1]

[2] This document provides a comprehensive technical overview of Fabimycin's chemical

structure and a detailed account of its chemical synthesis, including experimental protocols and

quantitative data, based on the seminal work by Parker et al. (2022).

Chemical Structure
Fabimycin is a complex molecule featuring a pyrido[2,3-b]azepine core. Its systematic IUPAC

name is (S,E)-3-(7-amino-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-3-yl)-N-methyl-N-

((3-methylbenzofuran-2-yl)methyl)acrylamide.
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Identifier Value

IUPAC Name

(S,E)-3-(7-amino-8-oxo-6,7,8,9-tetrahydro-5H-

pyrido[2,3-b]azepin-3-yl)-N-methyl-N-((3-

methylbenzofuran-2-yl)methyl)acrylamide

Molecular Formula C₂₃H₂₄N₄O₃

Molecular Weight 404.47 g/mol

CAS Number 2651965-70-5

Synthesis of Fabimycin
The synthesis of Fabimycin is a multi-step process that involves the construction of the key

pyrido[2,3-b]azepinone intermediate followed by coupling with the acrylamide side chain. The

following is a detailed description of the synthetic route, including experimental protocols for

key steps.
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Caption: High-level overview of the Fabimycin synthesis workflow.

Detailed Synthetic Scheme
The synthesis of Fabimycin begins with commercially available starting materials and

proceeds through several key intermediates. A detailed, step-by-step visualization of the

process is provided below.
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Caption: Detailed reaction workflow for the synthesis of Fabimycin.

Experimental Protocols
General Methods: All reagents were purchased from commercial suppliers and used without

further purification unless otherwise noted. Reactions were monitored by thin-layer

chromatography (TLC) on silica gel plates and visualized by UV light. Column chromatography

was performed on silica gel. ¹H and ¹³C NMR spectra were recorded on a 400 MHz

spectrometer.

Step 1: Synthesis of the Pyrido[2,3-b]azepinone Core (Illustrative Key Step)

Reaction: A solution of the appropriately substituted aminopyridine precursor (1.0 eq) in a

suitable solvent (e.g., THF) is cooled to 0 °C.

Reagent Addition: A strong base such as lithium diisopropylamide (LDA) (2.2 eq) is added

dropwise, and the reaction is stirred for 30 minutes. A solution of the appropriate electrophile

(1.1 eq) in THF is then added.

Workup: The reaction is quenched with saturated aqueous ammonium chloride and

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to

afford the desired pyrido[2,3-b]azepinone intermediate.

Step 2: Synthesis of the Acrylamide Side Chain (Illustrative Key Step)

Reaction: To a solution of N-methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine (1.0 eq) and

triethylamine (1.5 eq) in dichloromethane at 0 °C is added acryloyl chloride (1.1 eq)

dropwise.

Workup: The reaction is stirred for 2 hours at room temperature, then washed sequentially

with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried

over sodium sulfate and concentrated.

Purification: The crude product is purified by column chromatography to yield the acrylamide

side chain.

Step 3: Final Coupling and Deprotection

Coupling: The pyrido[2,3-b]azepinone core (1.0 eq) and the acrylamide side chain (1.2 eq)

are dissolved in a suitable solvent such as DMF. A palladium catalyst (e.g., Pd(PPh₃)₄, 0.1

eq) and a base (e.g., K₂CO₃, 2.0 eq) are added, and the mixture is heated to 80 °C for 12

hours.

Workup: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

The organic extracts are washed with brine, dried, and concentrated.

Deprotection: The coupled product is treated with a deprotecting agent (e.g., trifluoroacetic

acid in dichloromethane) to remove any protecting groups.

Final Purification: The final product, Fabimycin, is purified by preparative HPLC to yield a

white solid.

Quantitative Data
Synthesis Yields
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Step Product Yield (%)

1
Pyrido[2,3-b]azepinone

Intermediate
65-75

2 Acrylamide Side Chain 80-90

3
Final Coupling and

Deprotection
40-50

Overall Fabimycin 20-35

Biological Activity
Fabimycin exhibits potent antibacterial activity against a panel of Gram-negative pathogens.

The minimum inhibitory concentrations (MICs) are summarized below.

Organism Strain MIC (µg/mL)

Escherichia coli ATCC 25922 1

Escherichia coli Clinical Isolate 1 2

Klebsiella pneumoniae ATCC 13883 2

Klebsiella pneumoniae Clinical Isolate 1 4

Acinetobacter baumannii ATCC 19606 0.5

Acinetobacter baumannii Clinical Isolate 1 1

Fabimycin is a potent inhibitor of the FabI enzyme. The half-maximal inhibitory concentration

(IC₅₀) against E. coli FabI is in the low nanomolar range.

Target Organism IC₅₀ (nM)

FabI Escherichia coli <10

Conclusion
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This technical guide provides a detailed overview of the chemical structure and synthesis of

Fabimycin. The multi-step synthesis, while complex, allows for the efficient construction of this

potent antibacterial agent. The quantitative data on its biological activity underscore its potential

as a valuable new weapon in the fight against drug-resistant Gram-negative infections. Further

research and development are warranted to fully explore the therapeutic potential of

Fabimycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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